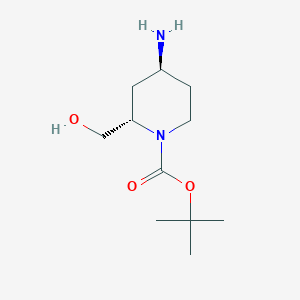![molecular formula C13H17N5O2S B2564110 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanhydrazid CAS No. 299962-34-8](/img/structure/B2564110.png)
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanhydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is a complex organic compound characterized by its intricate molecular structure
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Biochemische Analyse
Biochemical Properties
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting nerve signal transmission. Additionally, the compound may interact with other proteins involved in oxidative stress responses, potentially influencing the production of reactive oxygen species (ROS) and the overall oxidative state of cells .
Cellular Effects
The effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of acetylcholinesterase in the brain, leading to changes in nerve pulse transmission and potentially causing behavioral changes and movement impairments . Furthermore, the compound’s impact on oxidative stress can lead to alterations in cellular metabolism and gene expression, affecting overall cell health and function .
Molecular Mechanism
At the molecular level, 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission . The compound may also interact with other enzymes and proteins involved in oxidative stress responses, leading to changes in the production of ROS and subsequent cellular damage . These interactions can result in the modulation of gene expression and enzyme activity, ultimately influencing cellular function and health.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may degrade, leading to a decrease in its efficacy and potential changes in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of acetylcholinesterase activity and persistent oxidative stress, which may lead to chronic cellular damage and altered cellular functions .
Dosage Effects in Animal Models
In animal models, the effects of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as improved neurotransmission and reduced oxidative stress . At higher doses, it can cause toxic effects, including severe inhibition of acetylcholinesterase activity, leading to impaired nerve function and behavioral changes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing adverse effects .
Metabolic Pathways
3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide within cells and tissues are essential for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions can affect the compound’s localization and efficacy, influencing its overall therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity, determining its effectiveness in various therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidine derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Wirkmechanismus
The mechanism by which 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(4-Ethoxyp henyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfonyl]acetic acid
Methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfonyl]acetate
2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfonyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide
Uniqueness: 3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide stands out due to its specific amino and hydrazide functional groups, which can impart unique chemical and biological properties compared to other benzothienopyrimidines.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
Would you like to know more about any specific aspect of this compound?
Eigenschaften
IUPAC Name |
3-(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c14-17-10(19)6-5-9-16-12-11(13(20)18(9)15)7-3-1-2-4-8(7)21-12/h1-6,14-15H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSJILZVHWWMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)


![1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2564032.png)

![N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2564036.png)

![(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2564038.png)

![2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2564044.png)

![N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2564046.png)

![(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2564049.png)
